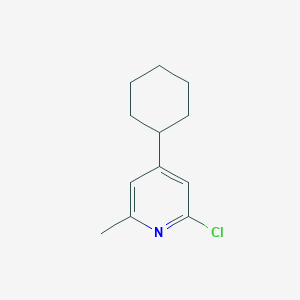
2-Chloro-4-cyclohexyl-6-methylpyridine
説明
2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with the molecular formula C12H16ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position
特性
分子式 |
C12H16ClN |
|---|---|
分子量 |
209.71 g/mol |
IUPAC名 |
2-chloro-4-cyclohexyl-6-methylpyridine |
InChI |
InChI=1S/C12H16ClN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChIキー |
OJUGOWAHPYVZGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C2CCCCC2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-cyclohexyl-6-methylpyridine typically involves the chlorination of 4-cyclohexyl-6-methylpyridine. One common method is the reaction of 4-cyclohexyl-6-methylpyridine with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{N} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{C}_5\text{H}_9\text{NCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of this compound can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst to form the corresponding cyclohexylmethylpyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: 2-Amino-4-cyclohexyl-6-methylpyridine, 2-Thio-4-cyclohexyl-6-methylpyridine.
Oxidation: this compound N-oxide.
Reduction: 4-Cyclohexyl-6-methylpyridine.
科学的研究の応用
2-クロロ-4-シクロヘキシル-6-メチルピリジンは、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 生化学アッセイにおけるリガンドとしての可能性が調査されています。
医学: 特に新規医薬品の開発において、潜在的な治療特性が探求されています。
工業: 農薬や特殊化学品の製造に使用されます。
作用機序
2-クロロ-4-シクロヘキシル-6-メチルピリジンの作用機序は、特定の分子標的との相互作用を伴います。塩素原子とピリジン環は、水素結合やπ-πスタッキングなど、さまざまな化学的相互作用に関与することができます。これらの相互作用は、酵素や受容体に対する化合物の結合親和性に影響を与え、それらの活性を調節する可能性があります。
類似の化合物:
2-クロロ-6-メチルピリジン: 構造は似ていますが、シクロヘキシル基はありません。
4-シクロヘキシル-6-メチルピリジン: 構造は似ていますが、塩素原子はありません。
2-クロロ-4-メチルピリジン: 構造は似ていますが、シクロヘキシル基はありません。
独自性: 2-クロロ-4-シクロヘキシル-6-メチルピリジンは、シクロヘキシル基と塩素原子の両方があるため、独自です。これにより、異なる化学的性質と反応性パターンが得られます。この組み合わせにより、さまざまな合成と研究アプリケーションに役立つ化合物になります。
類似化合物との比較
2-Chloro-6-methylpyridine: Similar structure but lacks the cyclohexyl group.
4-Cyclohexyl-6-methylpyridine: Similar structure but lacks the chlorine atom.
2-Chloro-4-methylpyridine: Similar structure but lacks the cyclohexyl group.
Uniqueness: 2-Chloro-4-cyclohexyl-6-methylpyridine is unique due to the presence of both the cyclohexyl group and the chlorine atom, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various synthetic and research applications.
生物活性
2-Chloro-4-cyclohexyl-6-methylpyridine is an organic compound with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. This compound is characterized by its unique structure, which includes a chlorine atom at the 2-position, a cyclohexyl group at the 4-position, and a methyl group at the 6-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 209.71 g/mol.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The chlorine atom and the pyridine ring facilitate various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can enhance the compound's binding affinity to enzymes or receptors, potentially modulating their activity.
Biological Applications
Research indicates that this compound has several promising applications:
- Medicinal Chemistry : The compound has been explored for its therapeutic properties, particularly in developing new pharmaceuticals. Its unique structure may allow it to act as a ligand in biochemical assays or as a lead compound for drug development.
- Agrochemicals : It is also utilized in producing agrochemicals, suggesting potential applications in crop protection.
- Biochemical Research : Investigated for its role as an intermediate in synthesizing more complex organic molecules, it is valuable in various chemical reactions and studies.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to highlight its unique properties:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloro-6-methylpyridine | Lacks cyclohexyl group | Limited biological applications |
| 4-Cyclohexyl-6-methylpyridine | Lacks chlorine atom | Different reactivity patterns |
| 2-Chloro-4-methylpyridine | Lacks cyclohexyl group | Less effective in specific applications |
| This compound | Unique combination of chlorine and cyclohexyl groups | Enhanced binding affinity and activity |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, impacting metabolic pathways related to cancer progression. This suggests its potential as an anti-cancer agent .
- Pharmacokinetics : A study examining the pharmacokinetics of related compounds showed that structural modifications significantly affect absorption and metabolism, indicating that similar studies on this compound could reveal critical insights into its therapeutic efficacy .
- Spectroscopic Analysis : Experimental FTIR and FT-Raman spectroscopic analyses have been conducted on related pyridine derivatives, providing insights into their vibrational modes and conformational stability, which are essential for understanding their biological interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


